Ethyl 3-amino-3-(thiophen-3-yl)propanoate
Description
Significance of β-Amino Esters as Chiral Scaffolds in Organic Synthesis and Medicinal Chemistry
β-Amino acids and their ester derivatives are fundamental building blocks in the chemical and life sciences. researchgate.net Their importance is rooted in their utility as chiral scaffolds, which are three-dimensional frameworks that can be used to construct complex, stereochemically defined molecules.
Key aspects of their significance include:
Peptidomimetics and Drug Development: Stereochemically defined β-amino acids are crucial components of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. researchgate.net This mimicry is a key strategy in drug development to improve stability, bioavailability, and receptor-binding affinity.
Synthesis of Bioactive Compounds: Chiral β-amino esters are valuable intermediates in the synthesis of a wide array of natural products and pharmacologically active compounds. nih.gov Their structural motif is found in numerous bioactive molecules, including antibiotics and enzyme inhibitors.
Asymmetric Synthesis: The development of methods for the stereoselective synthesis of β-amino esters is a major focus of organic chemistry research. researchgate.net Techniques such as catalytic asymmetric synthesis and enzymatic resolutions are employed to produce enantiomerically pure compounds, which are essential for studying biological activity and for the development of single-enantiomer drugs. researchgate.netchemsrc.com The ability to control the stereochemistry at two adjacent carbon atoms makes them powerful tools in asymmetric synthesis.
Role of the Thiophene (B33073) Moiety in the Design of Novel Chemical Entities
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. bldpharm.comnih.gov Its incorporation into molecular design is a well-established strategy for discovering and optimizing drug candidates. researchgate.net
The multifaceted role of the thiophene moiety is highlighted by:
Bioisosteric Replacement: Thiophene is frequently used as a bioisostere for the phenyl group. bldpharm.com This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, and can enhance the binding affinity of a molecule to its biological target without drastically altering its shape.
Diverse Biological Activities: A vast number of compounds containing a thiophene ring exhibit a broad spectrum of biological activities. These include anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. bldpharm.comresearchgate.net The analysis of FDA-approved drugs reveals that a significant number of pharmaceuticals incorporate this heterocyclic system. bldpharm.comnih.gov
Overview of Research Directions for Ethyl 3-amino-3-(thiophen-3-yl)propanoate and Related Analogs
While specific, in-depth research literature on this compound itself is limited, the research directions for this compound can be inferred from the extensive studies conducted on its close structural analogs, particularly its 2-thienyl isomer and other thiophene-containing β-amino acid derivatives. The primary areas of investigation for this class of compounds revolve around asymmetric synthesis and their application as intermediates for pharmacologically active molecules.
Detailed Research Findings on Related Analogs:
Asymmetric Synthesis and Enzymatic Resolution: A significant research thrust is the development of methods to obtain enantiomerically pure thiophene-substituted β-amino esters. For the closely related analog, racemic ethyl 3-amino-3-(2-thienyl)propanoate, studies have demonstrated successful enantiomeric separation through enzymatic N-acylation. researchgate.net This highlights a viable pathway for producing the individual enantiomers of the 3-thienyl isomer, which is a critical step for developing chiral drugs.
Precursors to Pharmaceutical Agents: Thiophene-containing amino alcohols and related structures, which share a common synthetic lineage with this compound, are key intermediates in the synthesis of important pharmaceuticals. For instance, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a well-known precursor to Duloxetine, a widely used antidepressant. researchgate.net This established utility suggests that this compound and its derivatives could serve as valuable building blocks for novel central nervous system agents or other therapeutics.
Exploration of Biological Activity: Given the wide range of biological activities associated with the thiophene nucleus, research is ongoing to synthesize and screen novel thiophene derivatives for various therapeutic applications, including as potential anticancer agents. researchgate.net The combination of the thiophene ring and the β-amino ester scaffold in this compound makes it and its analogs attractive candidates for inclusion in such screening libraries to discover new biological functions.
The table below summarizes the key properties of the parent carboxylic acid of the title compound, providing a foundation for its further study.
Properties of 3-Amino-3-(thiophen-3-yl)propanoic acid
| Property | Value |
|---|---|
| CAS Number | 94333-62-7 |
| Molecular Formula | C₇H₉NO₂S |
| Melting Point | 208-210 °C |
| Boiling Point | 332.7±32.0 °C (Predicted) |
| Physical Form | Solid |
Data sourced from commercial supplier information.
Future research will likely focus on developing efficient, scalable, and stereoselective syntheses of this compound and subsequently exploring its utility in the synthesis of novel, biologically active molecules.
Structure
3D Structure
Properties
CAS No. |
167834-28-8 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl 3-amino-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3 |
InChI Key |
KSNLHRHMQFWZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Amino 3 Thiophen 3 Yl Propanoate
Direct Synthesis Approaches to Ethyl 3-amino-3-(thiophen-3-yl)propanoate
Direct synthesis methods focus on the construction of the target molecule without specific control over its stereochemistry, typically yielding a racemic mixture. These approaches are often characterized by their straightforward nature and reliance on well-established chemical transformations.
Esterification of 3-amino-3-(thiophen-3-yl)propanoic Acid Precursors
A fundamental approach to the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-amino-3-(thiophen-3-yl)propanoic acid. This method is a common and effective way to introduce the ethyl ester functionality. The reaction typically involves treating the amino acid with ethanol (B145695) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation as it reacts with ethanol to form the necessary acidic conditions in situ, driving the reaction towards the ethyl ester product. mdpi.com
Another approach involves the use of chlorosulphonic acid in ethanol. This method has been shown to be effective for the esterification of amino acids, often achieving high conversion rates in a relatively short reaction time. google.com The process involves suspending or dissolving the amino acid in ethanol, followed by the addition of chlorosulphonic acid. google.com
A similar strategy has been employed in the synthesis of related compounds, where the reduction of a nitro group to an amine and subsequent esterification can be performed. For instance, a tandem reduction-esterification process using stannous chloride in ethanol has been reported for the synthesis of ethyl 3-(3-aminophenyl)propanoate. nih.gov This suggests a potential route where a nitro-containing precursor could be simultaneously reduced and esterified to yield the target compound.
Table 1: Representative Conditions for Esterification of β-Amino Acids
| Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | Ethanol | Reflux | 76-98% | mdpi.com |
| Chlorosulphonic acid | Ethanol | 0-5°C to desired temperature | >99% conversion | google.com |
| SnCl₂·2H₂O | Ethanol | Reflux | High | nih.gov |
One-Pot Synthetic Strategies for β-Amino Esters
One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. For the synthesis of β-amino esters like this compound, the Mannich reaction and Reformatsky-type reactions are prominent one-pot strategies.
A potential one-pot synthesis could involve the reaction of thiophene-3-carbaldehyde, an amine source (such as ammonia (B1221849) or an ammonia equivalent), and a C2-synthon that can be converted to the ethyl propanoate moiety. While a direct one-pot synthesis for this specific compound is not extensively documented, the general principles of multicomponent reactions for the synthesis of β-amino carbonyl compounds are well-established. researchgate.net
For instance, a one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes has been described, demonstrating the feasibility of constructing substituted amino thiophenes in a single step. nih.gov Although this leads to a different substitution pattern, it highlights the utility of one-pot methodologies in thiophene (B33073) chemistry.
Another relevant one-pot approach is the aza-Michael addition of an amine to an α,β-unsaturated ester. For example, the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) in the presence of a catalyst can yield the corresponding β-amino propanoate. google.com A similar strategy could be envisioned where an appropriate thiophene-containing amine undergoes a conjugate addition to ethyl acrylate.
Table 2: Examples of One-Pot Syntheses of β-Amino Esters and Related Compounds
| Reaction Type | Starting Materials | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Amine, α,β-Unsaturated Ester | Trifluoromethanesulfonic acid | β-Amino Propanoate | google.com |
| Multicomponent Reaction | Substituted Acetonitrile, O-Ethyl Thioformate, 2-Chloroacetonitrile | LDA | Substituted Aminothiophene | nih.gov |
Enantioselective and Diastereoselective Synthesis of this compound
The development of stereoselective methods for the synthesis of this compound is crucial for accessing enantiomerically pure forms of the compound, which is often a requirement for biological applications. These methods aim to control the formation of the chiral center at the C3 position.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy is widely used for the asymmetric synthesis of β-amino acids and their derivatives.
In the context of this compound, a chiral auxiliary could be attached to either the amine or the carboxylate functionality of a precursor molecule. For example, a chiral amine could be reacted with an α,β-unsaturated ester derived from thiophene-3-carbaldehyde in a diastereoselective conjugate addition. Alternatively, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the propanoate moiety, followed by a diastereoselective amination of the resulting enolate. wikipedia.org The use of chiral N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in the presence of a nickel(II) complex is another example of a chiral auxiliary system that has been successfully employed for the asymmetric synthesis of amino acids.
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis of Amino Acids
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Forms a rigid chiral environment | wikipedia.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of α-amino acids | Forms a chiral nickel(II) complex | |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | Versatile chiral amine reagent | yale.edu |
Asymmetric Catalysis in the Formation of the β-Stereocenter
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Various catalytic asymmetric reactions could be envisioned for the synthesis of this compound.
One potential route is the asymmetric hydrogenation of a β-enamino ester precursor. This would involve the synthesis of ethyl 3-amino-3-(thiophen-3-yl)acrylate, followed by hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.
Another powerful strategy is the catalytic asymmetric conjugate addition of an amine to an α,β-unsaturated ester. For example, a chiral Lewis acid or Brønsted acid could be used to catalyze the addition of an amine to ethyl 3-(thiophen-3-yl)acrylate. Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of β-amino acid derivatives. rsc.org
Furthermore, the catalytic asymmetric alkynylation of an α-imino ester derived from thiophene-3-carbaldehyde, followed by reduction of the alkyne, could provide a versatile route to the target compound with high enantioselectivity. nih.gov
Table 4: Potential Asymmetric Catalytic Strategies
| Reaction Type | Substrate | Catalyst Type | Key Advantage | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | β-Enamino ester | Chiral Rh or Ru complexes | High enantioselectivities | researchgate.net |
| Asymmetric Conjugate Addition | α,β-Unsaturated ester | Chiral Lewis/Brønsted acids or organocatalysts | Broad substrate scope | rsc.org |
| Asymmetric Alkynylation | α-Imino ester | Chiral Cu(I) complexes | Versatile product functionalization | nih.gov |
Biocatalytic Transformations for Stereoselective Synthesis of β-Amino Esters
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit excellent enantio- and regioselectivity.
For the synthesis of enantiomerically pure this compound, a key biocatalytic strategy is the kinetic resolution of the racemic mixture. This can be achieved using lipases, which can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been successfully used for the kinetic resolution of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com
Another biocatalytic approach is the use of transaminases. A transaminase could potentially catalyze the asymmetric amination of a β-keto ester precursor, ethyl 3-oxo-3-(thiophen-3-yl)propanoate, to directly yield the desired (S)- or (R)-enantiomer of the target compound. This approach has been successfully applied to the synthesis of various β-amino acids. nih.gov
Nitrile-converting enzymes also present a viable biocatalytic route. The hydrolysis of a β-aminonitrile precursor can be catalyzed by nitrilases or a combination of nitrile hydratase and amidase to produce the corresponding β-amino acid, which can then be esterified. researchgate.net
Table 5: Biocatalytic Approaches for Stereoselective Synthesis of β-Amino Esters
| Enzyme Class | Strategy | Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Lipase | Kinetic Resolution | Racemic β-amino ester | High enantioselectivity | mdpi.com |
| Transaminase | Asymmetric Amination | β-Keto ester | Direct synthesis of a single enantiomer | nih.gov |
| Nitrilase | Hydrolysis | β-Aminonitrile | Mild reaction conditions | researchgate.net |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is a critical step in the development of a synthetic route to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would typically be investigated. While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, the principles of optimizing reactions for analogous β-amino esters can be applied. The primary synthetic approaches amenable to optimization are the aza-Michael addition of an amine to a Michael acceptor and the asymmetric hydrogenation of a corresponding enamine.
Aza-Michael Addition Approach
A common route to β-amino esters is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the case of this compound, this would likely involve the reaction of ammonia or a protected amine with ethyl 3-(thiophen-3-yl)acrylate. The optimization of this reaction would focus on several key variables:
Catalyst: The choice of catalyst is crucial. Both Lewis acids and Brønsted acids or bases can be used to activate either the Michael acceptor or the amine nucleophile. For instance, a patent describing the synthesis of a similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, utilizes trifluoromethanesulfonic acid as a catalyst. The catalyst loading would also be a key parameter to optimize.
Solvent: The solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and stabilizing transition states. A range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene) would be screened.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of side products. An optimal temperature that provides a good yield in a reasonable timeframe would be sought. For the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, temperatures in the range of 120-160 °C have been reported.
Reaction Time: The duration of the reaction is optimized to ensure the reaction proceeds to completion without significant degradation of the product.
Illustrative Data for Optimization of Aza-Michael Addition:
The following interactive table represents a hypothetical optimization study for the synthesis of this compound via an aza-Michael addition, based on typical optimization parameters for similar reactions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 24 | 35 |
| 2 | Trifluoromethanesulfonic acid (10) | Ethanol | 80 | 12 | 65 |
| 3 | Trifluoromethanesulfonic acid (10) | Toluene | 110 | 12 | 72 |
| 4 | Trifluoromethanesulfonic acid (10) | DMF | 100 | 12 | 58 |
| 5 | Trifluoromethanesulfonic acid (5) | Toluene | 110 | 12 | 68 |
| 6 | Trifluoromethanesulfonic acid (15) | Toluene | 110 | 12 | 73 |
| 7 | Trifluoromethanesulfonic acid (10) | Toluene | 100 | 24 | 70 |
| 8 | Trifluoromethanesulfonic acid (10) | Toluene | 120 | 8 | 75 |
Asymmetric Hydrogenation Approach
For the enantioselective synthesis of this compound, the asymmetric hydrogenation of a prochiral enamine precursor, such as ethyl 3-amino-3-(thiophen-3-yl)acrylate or its N-acylated derivative, is a powerful strategy. The optimization of this reaction would center on the chiral catalyst system.
Chiral Ligand: The choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. A variety of bidentate phosphine ligands are commonly screened in combination with a rhodium or ruthenium precursor.
Metal Precursor: Typically, commercially available rhodium or ruthenium complexes are used as the metal precursor for the active catalyst.
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity.
Solvent and Temperature: As with the aza-Michael addition, the solvent and temperature must be optimized to ensure good catalyst activity, stability, and selectivity.
Illustrative Data for Optimization of Asymmetric Hydrogenation:
The following interactive table provides a hypothetical example of an optimization study for the rhodium-catalyzed asymmetric hydrogenation of an N-acetylated enamine precursor to yield the protected form of this compound.
| Entry | Chiral Ligand | Metal Precursor | H₂ Pressure (bar) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | [Rh(COD)₂]BF₄ | 10 | Methanol | 25 | 92 | 85 |
| 2 | (R)-MeO-BIPHEP | [Rh(COD)₂]BF₄ | 10 | Methanol | 25 | 95 | 92 |
| 3 | (R)-SYNPHOS | [Rh(COD)₂]BF₄ | 10 | Methanol | 25 | 98 | 96 |
| 4 | (R)-SYNPHOS | [Rh(COD)₂]BF₄ | 20 | Methanol | 25 | 99 | 96 |
| 5 | (R)-SYNPHOS | [Rh(COD)₂]BF₄ | 10 | Toluene | 25 | 85 | 90 |
| 6 | (R)-SYNPHOS | [Rh(COD)₂]BF₄ | 10 | Methanol | 40 | 99 | 94 |
It is important to note that these tables are illustrative and based on general principles of reaction optimization for this class of compounds. Detailed experimental work would be required to establish the optimal conditions for the specific synthesis of this compound.
Chemical Transformations and Derivatization of Ethyl 3 Amino 3 Thiophen 3 Yl Propanoate
Reactions Involving the Amine Functionality
The primary amine group is a key site for derivatization, behaving as a potent nucleophile. It readily participates in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form a variety of important chemical linkages.
Acylation and Alkylation Reactions
The nucleophilic primary amine of ethyl 3-amino-3-(thiophen-3-yl)propanoate can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction, typically carried out in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-acyl derivatives. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct.
Similarly, N-alkylation can be achieved through reactions with alkyl halides. However, the N-alkylation of aminothiophenes can sometimes be challenging to achieve under mild conditions, and may result in mixtures of mono- and di-alkylated products. Control over the reaction stoichiometry and conditions is crucial to favor the desired mono-alkylated product. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or hydrogen with a catalyst), offers a more controlled method for introducing specific alkyl groups.
| Reaction Type | Reagent Example | Product Class | General Conditions |
| Acylation | Acetyl chloride | N-Acetyl derivative | Inert solvent, base (e.g., Et3N) |
| Alkylation | Methyl iodide | N-Methyl derivative | Solvent, base; potential for overalkylation |
| Reductive Amination | Benzaldehyde, NaBH4 | N-Benzyl derivative | Methanol, room temperature |
Formation of Amides, Ureas, and Thioureas
The formation of amides is a fundamental transformation, typically achieved by coupling the amine with a carboxylic acid using a coupling agent (e.g., DCC, EDC) or by reacting it with an activated carboxylic acid derivative like an acid chloride. jcu.edu.au
Urea derivatives are synthesized by treating the primary amine with an isocyanate. google.com This reaction is generally rapid and high-yielding. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, followed by reaction with another amine. google.com
Thioureas are formed in a similar fashion through the reaction of the amine with an isothiocyanate. google.comoperachem.com This addition reaction provides a straightforward route to a wide range of N-substituted thiourea (B124793) derivatives. masterorganicchemistry.com General methods for thiourea synthesis from primary amines are well-established and include reactions with carbon disulfide or other thioacylating agents. google.com
| Derivative | Reagent | Key Intermediate (if any) |
| Amide | Carboxylic Acid + Coupling Agent | Activated acid (e.g., O-acylisourea) |
| Urea | Isocyanate | - |
| Thiourea | Isothiocyanate | - |
Modifications at the Ester Moiety
The ethyl ester group provides another handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid or through transesterification to other esters.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be hydrolyzed to 3-amino-3-(thiophen-3-yl)propanoic acid under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis : This is a reversible reaction, typically performed by heating the ester in an aqueous solution containing a strong acid like sulfuric acid or hydrochloric acid. chemguide.co.uksavemyexams.com To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk
Base-mediated hydrolysis (Saponification) : This is an irreversible process carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. savemyexams.comwikipedia.org The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. operachem.comchemguide.co.uk Saponification is often preferred due to its irreversibility and generally cleaner reaction profile. savemyexams.com
Enzymatic hydrolysis using lipases also presents a mild and selective alternative for ester cleavage, often proceeding without affecting other sensitive functional groups. frontiersin.orgmdpi.com
| Hydrolysis Method | Reagents | Key Features | Product |
| Acid-Catalyzed | H2O, H+ (e.g., H2SO4) | Reversible, requires excess water | Carboxylic acid + Ethanol (B145695) |
| Base-Mediated (Saponification) | Base (e.g., NaOH, LiOH), H2O | Irreversible, goes to completion | Carboxylate salt + Ethanol |
Transesterification Reactions
Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol. wikipedia.org This process can be catalyzed by either acids or bases. wikipedia.org
Acid-catalyzed transesterification : The ester is treated with an excess of the desired alcohol in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. masterorganicchemistry.com
Base-catalyzed transesterification : An alkoxide corresponding to the desired alcohol is used as the catalyst. The reaction proceeds via nucleophilic acyl substitution. masterorganicchemistry.com
To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess or the ethanol byproduct is removed from the reaction mixture to shift the equilibrium. wikipedia.org
Transformations of the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle and can undergo various transformations, most notably electrophilic aromatic substitution. The position of substitution is directed by the activating or deactivating nature of the substituent at the 3-position. The 3-alkylamino-propanoate group is generally considered an activating, ortho-, para-director. For a 3-substituted thiophene, this directs incoming electrophiles primarily to the 2- and 5-positions.
Typical electrophilic aromatic substitution reactions include:
Halogenation : Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration : Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Sulfonation : Treatment with fuming sulfuric acid to add a sulfonic acid group.
Friedel-Crafts Acylation/Alkylation : Reaction with an acyl chloride/alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl3).
Furthermore, the thiophene ring can be functionalized through metal-catalyzed cross-coupling reactions. clockss.org This often requires prior conversion of a C-H bond to a C-Halogen or C-Metal bond. For instance, direct C-H arylation of 3-substituted thiophenes can be achieved using palladium or nickel catalysts, often with regioselective deprotonation at the less sterically hindered 5-position. clockss.orgresearchgate.net Suzuki, Stille, and Kumada couplings are powerful methods for forming new carbon-carbon bonds on the thiophene ring, typically from a halogenated thiophene precursor. jcu.edu.auresearchgate.netnih.gov
| Reaction Type | Reagent Example | Expected Position(s) of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) | 2- and/or 5- | Bromo-thiophene derivative |
| Nitration | HNO3 / H2SO4 | 2- and/or 5- | Nitro-thiophene derivative |
| C-H Arylation | Aryl halide, Pd catalyst | 5- | Aryl-thiophene derivative |
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are significantly influenced by the existing substituent at the 3-position, the CH(NH2)CH2COOEt group. The amino group within this substituent is a potent activating group and directs incoming electrophiles to the ortho and para positions. In the case of a 3-substituted thiophene, the positions ortho to the substituent are the 2- and 4-positions, while the para-equivalent position is the 5-position.
Due to the strong activating and directing effect of the amino group, electrophilic substitution is anticipated to occur preferentially at the 2- and 5-positions of the thiophene ring. The steric hindrance posed by the side chain at position 3 might influence the ratio of 2- to 5-substituted products.
Halogenation:
Halogenation of the thiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl4). It is expected that this reaction would yield a mixture of 2-bromo- and 5-bromo- derivatives. The reaction conditions can be optimized to favor mono- or di-substitution.
Nitration:
Nitration of thiophene rings requires milder conditions compared to benzene (B151609) due to the higher reactivity of the thiophene nucleus. stackexchange.com A mixture of nitric acid and acetic anhydride (B1165640) is a commonly used reagent for the nitration of sensitive thiophene derivatives. stackexchange.com This reaction is expected to introduce a nitro group at the 2- or 5-position of the thiophene ring of this compound. The strongly acidic conditions of traditional nitrating mixtures (HNO3/H2SO4) could lead to the degradation of the starting material. stackexchange.com
Friedel-Crafts Acylation:
Friedel-Crafts acylation, which introduces an acyl group onto the thiophene ring, is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or tin tetrachloride (SnCl4). iust.ac.ir This reaction would likely yield the 2- or 5-acylated product. The choice of catalyst and reaction conditions is crucial to avoid polymerization or decomposition of the thiophene substrate. iust.ac.ir
| Reaction | Reagent | Expected Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo and 5-Bromo derivatives |
| Nitration | Nitric acid / Acetic anhydride | 2-Nitro and 5-Nitro derivatives |
| Friedel-Crafts Acylation | Acyl halide / Lewis acid (e.g., SnCl4) | 2-Acyl and 5-Acyl derivatives |
Functionalization and Derivatization of the Thiophene Core
Beyond electrophilic substitution, the thiophene core of this compound can be functionalized through various other reactions. These transformations can introduce a wide array of functional groups, further expanding the chemical diversity of its derivatives.
One common strategy for the functionalization of thiophenes is metal-halogen exchange followed by quenching with an electrophile. For instance, if a bromo-derivative of this compound is prepared, it can be treated with an organolithium reagent like n-butyllithium to generate a lithiated thiophene species. This intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new carbon-carbon bonds or a carboxylic acid group.
Cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. nih.gov A halogenated derivative of this compound could serve as a substrate in these palladium-catalyzed reactions to couple with boronic acids (Suzuki), organostannanes (Stille), or alkenes (Heck), leading to the synthesis of biaryl or vinyl-substituted thiophene derivatives.
Furthermore, the amino group of the side chain can be modified. For example, acylation of the primary amine with acyl chlorides or anhydrides would yield the corresponding amides. acs.org Reductive amination with aldehydes or ketones could lead to the formation of secondary or tertiary amines. These modifications of the amino group can influence the electronic properties of the thiophene ring and its reactivity in subsequent reactions.
| Functionalization Strategy | Reagents | Resulting Functional Group |
| Metal-Halogen Exchange and Electrophilic Quench | n-BuLi, then E+ (e.g., CO2, RCHO) | Carboxylic acid, alcohol, etc. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, vinyl, or alkyl group |
| Amine Acylation | Acyl chloride or anhydride | Amide |
| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |
Synthesis of Poly-Functionalized Analogs and Congeners of this compound
The synthesis of poly-functionalized analogs and congeners of this compound involves a combination of the reactions discussed in the previous sections, as well as modifications of the ester group. The strategic application of these transformations allows for the creation of a library of compounds with diverse substitution patterns and functionalities.
For instance, a synthetic route could begin with the halogenation of the thiophene ring at the 2- or 5-position. The resulting halo-derivative could then undergo a cross-coupling reaction to introduce a new substituent. Subsequently, the amino group could be acylated to introduce another functional group. Finally, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters.
Multicomponent reactions offer an efficient approach to the synthesis of complex molecules in a single step. While specific multicomponent reactions involving this compound are not extensively reported, the development of such reactions could provide a rapid entry to a wide range of poly-functionalized analogs. For example, a reaction involving the amino group, an aldehyde, and an isocyanide (Ugi reaction) could be explored to introduce three new points of diversity in a single transformation.
Stereochemical Investigations of Ethyl 3 Amino 3 Thiophen 3 Yl Propanoate
Absolute and Relative Stereochemistry Determination in β-Amino Esters
The precise three-dimensional arrangement of atoms at a stereocenter, known as the absolute configuration, is a fundamental characteristic of a chiral molecule. For β-amino esters, determining this configuration, as well as the relative configuration between multiple stereocenters, is crucial. The most common system for designating the absolute configuration is the Cahn-Ingold-Prelog (CIP) convention, which assigns an R or S descriptor to each chiral center based on the priority of its substituents. wikipedia.org
Several powerful techniques are employed to elucidate the stereochemistry of β-amino esters:
X-ray Crystallography: This is considered the definitive method for determining absolute configuration. wikipedia.org It provides a detailed three-dimensional map of the electron density in a single crystal, allowing for the unambiguous assignment of the spatial arrangement of every atom. For this technique to be successful, the β-amino ester or a suitable derivative must be crystallized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the connectivity of a molecule, specialized NMR techniques are required for stereochemical analysis. The Mosher method is a well-established NMR-based approach for determining the absolute configuration of chiral amines and alcohols. usm.edu It involves derivatizing the amino group of the β-amino ester with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers. usm.edu By analyzing the differences in the chemical shifts of the protons in the resulting diastereomeric amides, the absolute configuration of the original stereocenter can be deduced. usm.edu
Chemical Correlation: The stereochemistry of a novel β-amino ester can be determined by chemically converting it, through a series of stereospecific reactions, to a compound of known absolute configuration. wikipedia.org If the reaction pathway proceeds with a known stereochemical outcome (e.g., retention or inversion of configuration), the stereochemistry of the starting material can be confidently assigned.
The relationship between different enantiomers is known as their relative configuration, which can be determined experimentally even if the absolute configuration is unknown. libretexts.org
Enantiomeric Resolution Techniques for Racemic Mixtures
The synthesis of chiral compounds often results in a racemic mixture, an equal mixture of both enantiomers. Since enantiomers can have different biological effects, their separation, or resolution, is a critical process.
Classical Resolution Methods
Classical resolution is a widely used technique that involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral compound, known as a resolving agent. wikipedia.org For racemic β-amino esters, which are basic, chiral acids like tartaric acid or (S)-mandelic acid are commonly used as resolving agents. wikipedia.orgnih.gov
The process involves the following steps:
Diastereomer Formation: The racemic β-amino ester is reacted with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts.
Separation: Diastereomers have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by methods like fractional crystallization. wikipedia.org
Liberation of Enantiomers: The separated diastereomeric salts are then treated to break the salt linkage and release the individual, enantiomerically pure β-amino esters.
The efficiency of classical resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. nih.gov
Enzymatic Kinetic Resolution of β-Amino Esters
Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which catalyze a reaction at a much faster rate for one enantiomer than for the other. nih.gov For β-amino esters, this often involves the enantioselective hydrolysis of the ester group or the acylation of the amino group. mdpi.comresearchgate.net
Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Pseudomonas cepacia (lipase PS) and Pseudomonas fluorescens have proven to be effective catalysts for the kinetic resolution of a variety of β-amino esters. mdpi.comresearchgate.net The reactions are typically performed under mild conditions and can provide both the unreacted ester and the product (hydrolyzed acid or acylated amine) with high enantiomeric excess (ee). mdpi.com
For instance, lipase PS-catalyzed hydrolysis of various 3-amino-3-phenylpropanoate esters in 1,4-dioxane (B91453) has been shown to achieve excellent enantioselectivity. mdpi.com Similarly, CAL-B has been successfully used in the resolution of ethyl 3-aminobutyrate (B1260719) through reactions in butyl butyrate. researchgate.net
| Enzyme | Substrate Type | Reaction Type | Solvent/Medium | Outcome |
|---|---|---|---|---|
| Lipase PS (Pseudomonas cepacia) | β-Aryl-substituted β-amino esters | Hydrolysis | H₂O or organic solvent | High enantioselectivity (E > 200) mdpi.com |
| Candida antarctica lipase B (CAL-B) | β-Amino carboxylic esters | Hydrolysis | Aqueous buffer or iPr₂O | Effective kinetic resolution mdpi.com |
| Lipase PSIM (Burkholderia cepacia) | β-Fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis | iPr₂O | Excellent ee values (≥99%) mdpi.com |
| Lipase AK (Pseudomonas fluorescens) | rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides | Hydrolysis | NH₄OAc buffer | High enantioselectivity (E > 146) mdpi.com |
Chiral Purity Assessment Methods in Academic Research
Following a resolution procedure, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the separated products. Enantiomeric excess is a measure of the predominance of one enantiomer over the other.
The most common and reliable methods for assessing chiral purity in academic research are chromatographic techniques. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. yakhak.orgresearchgate.net It employs a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound bound to a solid support (like silica (B1680970) gel). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs are particularly effective for the resolution of chiral amines and amino acid esters. yakhak.orgresearchgate.net
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an excellent alternative. mdpi.comcat-online.com Similar to chiral HPLC, it uses a capillary column coated with a chiral stationary phase. The amino ester is often derivatized to increase its volatility before analysis. cat-online.com
In both techniques, the area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer in the mixture, allowing for the precise calculation of the enantiomeric excess.
Computational and Theoretical Studies on Ethyl 3 Amino 3 Thiophen 3 Yl Propanoate
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For thiophene (B33073) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been effectively used to analyze their properties. mdpi.com
The electronic properties of Ethyl 3-amino-3-(thiophen-3-yl)propanoate are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. mdpi.com
In analogous thiophene-containing molecules, the HOMO is typically delocalized over the electron-rich thiophene ring and the amino group, while the LUMO is often distributed across the ester group. mdpi.com For a related compound, Methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, suggesting a high chemical reactivity. mdpi.com It is anticipated that this compound would exhibit a similar HOMO-LUMO gap.
Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data based on Analogous Compounds)
| Parameter | Predicted Value | Significance |
| EHOMO | -6.2 eV | Electron-donating ability |
| ELUMO | -1.7 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |
| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.7 eV | Energy released when an electron is added |
| Global Hardness (η) | 2.25 eV | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.95 eV | Power to attract electrons |
Note: The values in this table are illustrative and based on data from similar thiophene derivatives. Actual experimental or higher-level computational values may differ.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. This compound possesses several rotatable bonds, primarily within the propanoate side chain, which allow it to adopt various conformations.
The key dihedral angles that would define the conformational landscape of this molecule include the rotation around the Cα-Cβ bond of the propanoate backbone and the rotation of the thiophene ring relative to the side chain. Computational methods can be employed to systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which reveals the low-energy, stable conformations of the molecule. Identifying these preferred conformations is critical for understanding how the molecule might interact with biological receptors or other molecules. While specific conformational analysis data for this compound is not available, studies on similar flexible molecules indicate that intramolecular hydrogen bonding between the amino group and the ester carbonyl could play a significant role in stabilizing certain conformations.
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies could be performed against various therapeutically relevant targets. Thiophene derivatives have been investigated as inhibitors for a range of enzymes. nih.govresearchgate.net In a hypothetical docking study, the molecule would be placed in the active site of a target protein, and its binding affinity would be calculated based on the intermolecular interactions formed. These interactions typically include hydrogen bonds (e.g., between the amino or ester groups and polar residues in the active site), hydrophobic interactions (between the thiophene ring and nonpolar residues), and van der Waals forces.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Outcome |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | LEU83, VAL91, ALA104, LYS106, GLU127 |
| Key Interactions | Hydrogen bond with LYS106 (amino group)Hydrogen bond with GLU127 (ester carbonyl)Hydrophobic interaction with LEU83, VAL91, ALA104 (thiophene ring) |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. The target and results are not based on actual experimental data for this specific compound.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling can significantly contribute to SAR by predicting how modifications to a molecule's structure will affect its properties and interactions with a biological target.
For this compound, computational SAR studies could explore the effects of:
Substitution on the thiophene ring: Adding different functional groups to the thiophene ring could modulate its electronic properties, hydrophobicity, and steric profile, potentially enhancing binding affinity to a target.
Variation of the ester group: Changing the ethyl group to other alkyl or aryl groups could influence the molecule's solubility and interactions with hydrophobic pockets in a binding site.
By calculating properties such as the HOMO-LUMO gap, electrostatic potential, and binding affinities for a series of virtual analogs, computational models can identify key structural features required for a desired activity and guide the synthesis of more potent compounds.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, thus providing a detailed understanding of the reaction pathway.
The synthesis of this compound can be achieved through various synthetic routes. For instance, a plausible approach could be a variation of the Mannich reaction or a Michael addition. Computational studies, using DFT, could be employed to model these potential synthetic routes. For example, in a Michael addition of an amine to an α,β-unsaturated ester, calculations could elucidate the structure of the transition state and the role of any catalysts involved. This information can be invaluable for optimizing reaction conditions to improve yield and selectivity. While no specific computational studies on the reaction mechanism for this compound are available, theoretical investigations on similar reactions have provided significant insights into their mechanistic details. researchgate.net
Advanced Analytical Methodologies in the Research of Ethyl 3 Amino 3 Thiophen 3 Yl Propanoate
Spectroscopic Characterization Techniques Applied in Research (e.g., High-Resolution NMR, IR, Raman, UV-Vis)
Spectroscopic methods are fundamental to the structural elucidation of Ethyl 3-amino-3-(thiophen-3-yl)propanoate. Each technique provides unique information about the molecule's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure. High-resolution ¹H and ¹³C NMR spectroscopy allows for the unambiguous assignment of every hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Key expected signals include a triplet and a quartet for the ethyl ester group, distinct signals for the diastereotopic methylene (B1212753) protons (-CH₂-) and the methine proton (-CH-) of the propanoate backbone, a broad singlet for the primary amine (-NH₂) protons, and characteristic signals for the protons on the thiophene (B33073) ring.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected resonances include signals for the ester carbonyl carbon, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the four distinct carbons of the thiophene ring.
Vibrational Spectroscopy (IR and Raman) is used to identify the functional groups present in the molecule. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational modes of specific bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching from the ester, and C-S stretching associated with the thiophene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.
UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. dntb.gov.uasemanticscholar.org The thiophene ring acts as a chromophore, and the UV-Vis spectrum is expected to display absorption maxima corresponding to π-π* electronic transitions characteristic of this heterocyclic system.
| Technique | Functional Group / Structural Feature | Expected Signal / Wavenumber |
|---|---|---|
| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | ~1.2 ppm (triplet, 3H), ~4.1 ppm (quartet, 2H) |
| ¹H NMR | Amine (-NH₂) | Broad singlet, variable shift |
| ¹H NMR | Thiophene Ring | ~7.0-7.4 ppm (multiplets, 3H) |
| ¹³C NMR | Ester Carbonyl (C=O) | ~172 ppm |
| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |
| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ |
| UV-Vis | Thiophene Chromophore | ~230-240 nm |
Chromatographic Purity and Separation Techniques (e.g., HPLC, LC-MS, GC, SFC)
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby ensuring the purity of the final compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity assessment. google.com Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, using columns like C18 and a mobile phase typically consisting of a water/acetonitrile or water/methanol mixture with additives like formic acid or trifluoroacetic acid, is widely used for its robustness and versatility.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both purity determination and impurity identification. mt.com The mass spectrometer provides molecular weight information for the parent compound and any co-eluting impurities, aiding in their structural characterization.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. researchgate.net Due to the polarity and lower volatility of this compound, derivatization (e.g., acylation of the amine) may be necessary to achieve good chromatographic performance and prevent on-column degradation. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mt.commdpi.com It is considered a "green" chromatography technique and offers advantages such as high speed and unique selectivity, often orthogonal to HPLC. mt.com It is highly effective for both achiral and chiral separations.
| Technique | Primary Application | Typical Stationary Phase | Notes |
|---|---|---|---|
| HPLC | Purity determination, quantification | C18, C8 (Reversed-Phase) | Most common method for quality control. |
| LC-MS | Purity analysis and impurity identification | C18, C8 | Provides molecular weight data for eluted peaks. |
| GC | Analysis of volatile impurities | Polysiloxane-based (e.g., DB-5) | Often requires derivatization of the analyte. |
| SFC | High-throughput purity analysis, chiral separation | Silica (B1680970), Diol, Chiral Phases | Fast, uses less organic solvent than HPLC. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a chiral compound like this compound, analysis of a single crystal of one enantiomer allows for the determination of its absolute configuration. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the amino group and the ester carbonyl, which govern the solid-state properties of the material. While specific crystallographic data for the title compound is not widely published, this technique remains the most definitive method for its solid-state structural elucidation.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination
The carbon atom attached to the amino group and the thiophene ring (C3) is a stereocenter, meaning this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, especially in pharmaceutical contexts.
Chiral Chromatography: This is the most prevalent method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel) are commonly used for this type of separation. beilstein-journals.org
Chiral SFC: This technique is increasingly popular for enantioselective separations due to its high speed and efficiency. mt.commdpi.com The use of supercritical CO₂ as the main mobile phase component often leads to better resolution and faster analyses compared to chiral HPLC. mt.com A screening of various CSPs under SFC conditions is a common strategy to find the optimal separation method. mt.com
Chiral Spectroscopic Methods: While less common for routine quantification, certain NMR techniques can be used to determine e.e. This typically involves using a chiral solvating agent or a chiral lanthanide shift reagent, which induces a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of their ratio.
Applications in Medicinal Chemistry and Drug Discovery Research
Ethyl 3-amino-3-(thiophen-3-yl)propanoate as a Scaffold for Lead Compound Development
The molecular architecture of this compound offers a compelling scaffold for the development of lead compounds in drug discovery programs. The thiophene (B33073) ring, a well-known bioisostere of the benzene (B151609) ring, imparts favorable physicochemical properties, including enhanced metabolic stability and improved pharmacokinetic profiles in many instances. The presence of the β-amino ester functionality provides key points for molecular diversification, allowing for the systematic modification of the compound to optimize its interaction with biological targets.
The strategic importance of the thiophene nucleus in medicinal chemistry is well-documented, with numerous approved drugs incorporating this heterocycle. Thiophene derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a valuable building block that combines the proven utility of the thiophene core with the versatile reactivity of the β-amino ester group. This combination allows medicinal chemists to explore a vast chemical space in the quest for novel drug candidates. The development of synthetic methodologies to access a variety of substituted thiophenes further enhances the potential of this scaffold in generating diverse molecular libraries for high-throughput screening.
Design and Synthesis of Thiophene-Containing β-Amino Ester Analogs for Specific Biological Activities
The design and synthesis of analogs based on the this compound core are central to unlocking its therapeutic potential. By systematically modifying the structure, researchers can fine-tune the compound's properties to achieve desired biological effects. Key areas for modification include the amino group, the ester functionality, and the thiophene ring itself.
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Functional Groups | Desired Outcome |
| Amino Group | Acylation, Alkylation, Sulfonylation | Modulate binding affinity and selectivity |
| Ester Group | Hydrolysis to carboxylic acid, Amidation | Improve solubility and pharmacokinetic properties |
| Thiophene Ring | Substitution at other positions | Enhance potency and target interaction |
Recent research has focused on the synthesis of novel thiophene analogs with potential anticancer activity. For instance, studies have explored the cytotoxic effects of newly synthesized thiophene derivatives against various cancer cell lines. While specific data on this compound analogs is limited, the broader class of thiophene-containing compounds has shown promise. For example, certain amino-thiophene derivatives have exhibited significant growth inhibition in cancer cell lines, opening avenues for the development of thiophene-based anticancer agents. The synthesis of these analogs often involves multi-component reactions that allow for the efficient construction of complex molecules from simple starting materials.
Integration into Larger Peptide Mimetic Structures and Bioactive Conjugates
The β-amino acid substructure of this compound makes it an ideal candidate for integration into peptide mimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability against enzymatic degradation and better oral bioavailability. By incorporating this thiophene-containing β-amino acid into a peptide backbone, researchers can create novel structures with unique conformational properties and biological activities.
The thiophene moiety can introduce a degree of rigidity and specific spatial orientation of side chains that can be crucial for binding to protein targets. This approach has been utilized in the design of inhibitors for various enzymes and modulators of protein-protein interactions.
Furthermore, this compound can be utilized in the construction of bioactive conjugates. In this strategy, the molecule is linked to another biologically active molecule, a targeting moiety, or a carrier molecule to enhance its therapeutic efficacy. For example, it could be conjugated to a known drug to improve its pharmacokinetic profile or to a specific ligand to target it to a particular tissue or cell type. The amino and ester groups provide convenient handles for conjugation chemistry, facilitating the creation of these complex and potentially highly effective therapeutic agents. The versatility of the thiophene ring also allows for its use in the development of materials with biological applications, further broadening the scope of this valuable chemical entity.
Applications in Organic Synthesis and Catalysis
Utility as a Chiral Building Block in Complex Molecule Synthesis
Chiral β-amino esters are valuable building blocks in the synthesis of a wide array of complex organic molecules and natural products. The presence of a stereocenter at the C3 position, bearing both an amino and a thiophene (B33073) group, allows Ethyl 3-amino-3-(thiophen-3-yl)propanoate to serve as a versatile precursor for introducing chirality into a target molecule. The thiophene ring itself is a bioisostere of the benzene (B151609) ring and is found in numerous pharmaceuticals and biologically active compounds.
The synthetic utility of such building blocks lies in the differential reactivity of the amino and ester groups, which can be selectively modified to build more complex structures. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or converted to other functional groups. Although specific examples of complex molecules synthesized from this compound are not readily found in the literature, the general importance of chiral β-amino acids and their esters is well-established.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Product Type |
|---|---|---|
| Amino Group | Acylation | Amide |
| Alkylation | Secondary or Tertiary Amine | |
| Sulfonylation | Sulfonamide | |
| Ester Group | Hydrolysis | Carboxylic Acid |
| Reduction | Amino Alcohol | |
| Amidation | Amide |
This table represents potential, chemically plausible transformations and does not reflect experimentally verified reactions found in published literature for this specific compound.
Role as a Ligand in Asymmetric Catalysis
Thiophene-containing compounds have been explored as ligands in asymmetric catalysis. The sulfur atom in the thiophene ring, along with the nitrogen atom of the amino group, can potentially coordinate with metal centers to form chiral catalysts. These catalysts can then be employed in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
The effectiveness of a ligand in asymmetric catalysis often depends on its steric and electronic properties, which can be fine-tuned by modifying the ligand structure. While there is no specific research detailing the use of this compound as a ligand, its structure is analogous to other bidentate ligands that have been successfully used in catalysis. The chirality inherent in the molecule could be transferred to the catalytic process, inducing enantioselectivity in the formation of the product.
Intermediate in the Synthesis of Other Fine Chemicals
As a functionalized building block, this compound can serve as an intermediate in the synthesis of other fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, including pharmaceuticals, agrochemicals, and electronic chemicals.
The transformation of this compound into other valuable compounds could involve modifications at its three main functional regions: the amino group, the ester group, and the thiophene ring. For example, cyclization reactions involving the amino and ester functionalities could lead to the formation of heterocyclic structures, which are prevalent in medicinal chemistry.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Future Research Directions and Concluding Perspectives
Emerging Synthetic Routes and Methodological Advancements
While classical methods for β-amino acid synthesis, such as the Rodionov reaction, are well-established, the future lies in developing more efficient, stereoselective, and sustainable synthetic routes. mdpi.com For a chiral compound like Ethyl 3-amino-3-(thiophen-3-yl)propanoate, achieving high enantiopurity is critical for pharmacological applications.
Emerging strategies that could be applied to this target molecule include:
Enzymatic Resolution: The use of lipases for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis is a powerful and scalable method. mdpi.com Lipases like Candida antarctica lipase (B570770) have demonstrated high efficiency in separating enantiomers, providing access to optically pure compounds. hilarispublisher.com This method is noted for its mild reaction conditions and potential for industrial-scale application. mdpi.com
'Hydrogen Borrowing' Catalysis: This innovative approach utilizes alcohols, which are abundant in renewable feedstocks, for the amination of β-hydroxyl acid esters. springernature.com This methodology is considered a powerful, waste-free strategy for forming carbon-nitrogen bonds and could be adapted to produce β-amino esters from bio-based precursors. springernature.com
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. Adapting multi-step syntheses of β-amino esters to flow reactors could streamline the production of this compound.
Exploration of Novel Pharmacological Targets and Mechanisms
The thiophene (B33073) scaffold is present in drugs with a vast range of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. nih.govsci-hub.seresearchgate.net This broad bioactivity suggests that this compound could be a valuable starting point for discovering agents with novel pharmacological profiles.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets:
Oncology: Thiophene derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and apoptosis, such as kinases and modulators of the Bcl-2 protein family. nih.govresearchgate.net New thiophene carboxamide scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7). nih.gov
Inflammatory Diseases: Many existing anti-inflammatory drugs contain a thiophene ring. nih.gov Future studies could investigate the potential of this compound derivatives as inhibitors of key inflammatory enzymes like cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com
Neurological Disorders: The structural similarities of the thiophene ring to neurotransmitter moieties have led to its incorporation into drugs targeting the central nervous system, including antipsychotics and anticonvulsants. nih.gov Exploring the activity of this compound at neuroreceptors and ion channels could uncover new treatments for neurological and psychiatric conditions.
Infectious Diseases: The thiophene nucleus is a component of various antimicrobial and antifungal agents. nih.govsci-hub.se Screening against a range of bacterial and fungal pathogens could identify new leads for combating infectious diseases, including drug-resistant strains.
Advanced Computational Modeling for Predictive Research
Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process by reducing costs and the number of molecules that need to be synthesized and tested. mdpi.com For a molecule like this compound, computational methods can provide invaluable insights into its potential as a therapeutic agent.
Key computational approaches for future research include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. techscience.com By docking this compound into the active sites of known pharmacological targets (e.g., kinases, proteases, receptors), researchers can prioritize the most promising therapeutic applications for experimental validation. nih.govtechscience.com
Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and physicochemical properties of thiophene derivatives. researchgate.netnih.govrsc.org These calculations help in understanding structure-activity relationships (SAR) and in designing new analogues with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing QSAR models for thiophene-based β-amino esters could enable the prediction of the pharmacological activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing a more accurate assessment of binding stability and the interactions driving molecular recognition. nih.gov
Table 1: Applications of Computational Methods in Thiophene Derivative Research
| Computational Method | Application in Drug Discovery | Predicted Properties | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and mode of interaction with biological targets. | Binding energy, protein-ligand interactions. | mdpi.comtechscience.com |
| Density Functional Theory (DFT) | Calculates electronic properties to understand reactivity and structure-activity relationships. | HOMO/LUMO energies, bond lengths, net charges, dipole moments. | researchgate.netnih.gov |
| QSAR | Develops predictive models for biological activity based on chemical structure. | Pharmacological potency (e.g., IC50), ADMET properties. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the movement and interaction of the molecule with its target over time. | Binding stability, conformational changes. | nih.gov |
Development of Industrial-Scale Academic Synthesis of this compound
Translating a promising laboratory synthesis into a viable industrial-scale process presents a significant challenge. For this compound, future research must address scalability, cost-effectiveness, and sustainability. A key focus will be the development of a practical asymmetric synthesis to produce the desired enantiomer in high purity and yield. researchgate.net
Potential strategies for large-scale synthesis include:
Optimization of Catalytic Processes: While many academic syntheses rely on expensive metals or complex ligands, industrial processes favor robust, recyclable, and cost-effective catalysts. Research into earth-abundant metal catalysts or organocatalysts for the asymmetric synthesis of β-amino esters is a promising avenue. organic-chemistry.org
Biocatalysis: The use of whole-cell or isolated enzyme systems for stereoselective synthesis is highly attractive for industrial applications due to high selectivity and environmentally benign conditions. mdpi.com Developing robust enzymatic processes for the production of chiral this compound could be a key enabler for its commercialization.
Crystallization-Induced Dynamic Resolution: This technique allows for the conversion of a racemic mixture into a single enantiomer in yields approaching 100%. Developing such a process for a derivative of this compound could provide an efficient and scalable route to the optically pure compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-3-(thiophen-3-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the Rodionov reaction , where an aldehyde precursor reacts with malonic ester derivatives, followed by esterification or amination . Alternatively, nucleophilic substitution of a brominated intermediate (e.g., ethyl 3-bromo-3-(thiophen-3-yl)propanoate) with ammonia or amines under controlled pH and temperature conditions is effective . Optimization involves:
- Catalyst selection : Acidic (e.g., H₂SO₄) or basic catalysts for esterification/amination .
- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature control : Reflux conditions (60–100°C) to drive reactions to completion .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiophen-3-yl group and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of amine (-NH₂) and carbonyl (C=O) stretches .
Q. What are the key physicochemical properties influencing solubility and reactivity?
- Methodological Answer :
- LogP : Estimated ~1.8 (similar to phenyl analogs), indicating moderate lipophilicity .
- pKa : The amino group (pKa ~8.5) impacts protonation-dependent solubility in aqueous buffers .
- Hydrogen-bonding capacity : The amine and ester groups enhance solubility in polar solvents (e.g., ethanol) .
Advanced Research Questions
Q. How does the thiophen-3-yl substituent influence bioactivity compared to phenyl analogs?
- Methodological Answer :
- Electronic effects : The sulfur atom in thiophene alters electron density, potentially enhancing binding to electrophilic enzyme active sites .
- Steric effects : The smaller thiophene ring vs. phenyl may reduce steric hindrance, improving target access .
- SAR studies : Compare IC₅₀ values in cytotoxicity assays (e.g., thiophen-3-yl vs. 4-nitrophenyl derivatives) . Example
| Derivative | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Thiophen-3-yl variant | LNCaP | ~15–20 |
| 4-Nitrophenyl analog | PC-3 | ~12.8 |
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural validation : Confirm stereochemistry (e.g., R/S configuration) via chiral HPLC or X-ray crystallography .
- Meta-analysis : Cross-reference data across studies (e.g., IC₅₀ discrepancies in LNCaP vs. T47-D cells) to identify cell-specific mechanisms .
Q. How can computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds between the amino group and catalytic residues (e.g., Asp/Glu) .
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories to assess hydrophobic interactions with the thiophene ring .
Q. How are stereochemical outcomes controlled during synthesis?
- Methodological Answer :
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve enantiomeric excess >90% .
- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Data Analysis and Mechanistic Studies
Q. What experimental designs are optimal for studying metabolic stability?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or deaminated products .
Q. How do reaction kinetics vary in nucleophilic substitutions with different amines?
- Methodological Answer :
- Pseudo-first-order kinetics : Monitor reaction progress via NMR or UV-Vis spectroscopy .
- Hammett analysis : Correlate amine nucleophilicity (σ values) with reaction rates to identify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
